molecular formula C9H11ClZn B15092770 zinc;2-methanidyl-1,4-dimethylbenzene;chloride

zinc;2-methanidyl-1,4-dimethylbenzene;chloride

Cat. No.: B15092770
M. Wt: 220.0 g/mol
InChI Key: RPWOUKUSRSWDPQ-UHFFFAOYSA-M
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Description

Zinc;2-methanidyl-1,4-dimethylbenzene;chloride is a coordination complex comprising a zinc(II) center bound to a substituted benzene ligand (2-methanidyl-1,4-dimethylbenzene) and chloride ions. The ligand features a benzene ring with methyl groups at the 1- and 4-positions and a methanidyl (-CH2) substituent at the 2-position. This compound likely adopts a tetrahedral or octahedral geometry, depending on the coordination number of zinc and ligand arrangement.

Key structural attributes:

  • Ligand: 2-Methanidyl-1,4-dimethylbenzene (C9H11 group).
  • Counterion: Chloride (Cl⁻).
  • Coordination: Likely involves Zn²⁺ bonded to the methanidyl group and chloride ions.

Properties

Molecular Formula

C9H11ClZn

Molecular Weight

220.0 g/mol

IUPAC Name

zinc;2-methanidyl-1,4-dimethylbenzene;chloride

InChI

InChI=1S/C9H11.ClH.Zn/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

RPWOUKUSRSWDPQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)C)[CH2-].[Cl-].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;2-methanidyl-1,4-dimethylbenzene;chloride typically involves the reaction of zinc chloride with 2-methanidyl-1,4-dimethylbenzene under controlled conditions. One common method involves dissolving zinc chloride in an appropriate solvent, such as ethanol, and then adding 2-methanidyl-1,4-dimethylbenzene to the solution. The mixture is then heated gently, and the reaction is allowed to proceed until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or large-scale batch reactors. These methods ensure consistent product quality and yield while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Zinc;2-methanidyl-1,4-dimethylbenzene;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as hydroxide ions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different zinc complexes, while substitution reactions can produce a variety of zinc-ligand compounds .

Mechanism of Action

The mechanism of action of zinc;2-methanidyl-1,4-dimethylbenzene;chloride involves its interaction with molecular targets and pathways within biological systems. For example, in biological systems, zinc ions can enhance the up-regulation of specific mRNA, leading to decreased activation of certain pathways and reduced expression of pro-inflammatory cytokines . The compound’s effects are mediated through its ability to coordinate with various ligands and form stable complexes.

Comparison with Similar Compounds

Structural Analogues

Zinc Complexes with Chlorine-Substituted Benzene Ligands

Burlov et al. (2022) synthesized zinc(II) complexes using chlorine-substituted N-[2-(phenyliminomethyl)phenyl]-4-methylbenzenesulfamide ligands. These complexes exhibited octahedral geometry, with Zn²⁺ coordinated to nitrogen and oxygen atoms from the ligand and chloride ions. Key differences from the target compound include:

  • Substituents : Sulfamide and chlorine groups enhance polarity and biological activity.

Table 1: Structural and Spectral Comparison

Property Zinc;2-Methanidyl-1,4-Dimethylbenzene;Chloride Burlov et al. (2022) Zn Complex
Ligand Type Methanidyl-substituted benzene Sulfamide/chlorine-substituted
Coordination Geometry Likely tetrahedral Octahedral
Luminescence Unknown Near-IR emission (λ = 800–1000 nm)
Biological Activity Not reported Antimicrobial (MIC: 4–16 µg/mL)
Diazonium-Zinc Chloride Double Salts

A diazonium-zinc chloride double salt (4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride-zinc chloride) shares a zinc-chloride framework but differs in ligand chemistry. The diazonium group imparts photolytic reactivity, whereas the methanidyl ligand in the target compound may prioritize stability .

Key Differences :

  • Reactivity : Diazonium ligands decompose under UV light; methanidyl ligands are more thermally stable.
  • Applications : Diazonium complexes are used in dye synthesis; methanidyl-zinc complexes may serve as catalysts or intermediates in organic synthesis.
2-Chloro-1,4-Dimethylbenzene Derivatives

2-Chloro-1,4-dimethylbenzene (CAS 95-72-7) is a halogenated xylene derivative.

  • Boiling Point : 342–345 K (vs. higher for metal complexes due to ionic interactions) .
  • Applications : Precursor for agrochemicals and polymers, contrasting with coordination complexes’ roles in catalysis or materials science .

Physicochemical and Functional Properties

Thermal Stability

Zinc complexes with aromatic ligands typically exhibit high thermal stability (decomposition >250°C). For example, Burlov et al.’s complexes decomposed at 280–320°C, suggesting similar robustness for the target compound .

Solubility
  • Polarity : Methyl groups reduce solubility in water; chloride ions enhance it in polar aprotic solvents (e.g., DMSO).
  • Comparison : Sulfamide-zinc complexes are more hydrophilic due to polar -SO₂NH groups .

Q & A

Q. What are the optimal synthetic routes for preparing zinc;2-methanidyl-1,4-dimethylbenzene;chloride, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via organozinc reagent formation. For example, 2,5-dimethoxybenzylzinc chloride (structurally analogous) is prepared by reacting Grignard reagents with ZnCl₂ in anhydrous THF, followed by quenching and purification via column chromatography . Key intermediates like 2-chloro-1,4-dimethylbenzene (CAS 95-72-7) are often procured commercially and validated using 1^1H/13^13C NMR and elemental analysis (e.g., C: 64.1%, H: 3.5%, N: 5.2% in related hydrochlorides) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR (e.g., δ 6.62–7.64 ppm for aromatic protons) and 13^13C NMR (e.g., 104.0–138.3 ppm for carbon environments) resolve structural features .
  • Elemental Analysis : Used to confirm purity (e.g., C: 64.2%, H: 3.5% for chlorinated aromatics) .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 262.0183 for [MH+^+]) validates molecular weight .

Q. How does pH influence the stability of zinc-organometallic complexes in aqueous solutions?

  • Methodological Answer : Stability is pH-dependent. For analogous compounds, aqueous solutions remain stable at pH 5–9, but acidic conditions (<pH 5) risk protonolysis of Zn-C bonds, while alkaline conditions (>pH 9) may hydrolyze ligands. Buffered systems (e.g., tetra-methyl-ammonium hydroxide) are recommended for kinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar zinc-arene complexes?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., δ 7.37–7.51 ppm vs. δ 6.62–7.64 ppm in related dibenzazepines) often arise from solvent effects, crystallographic packing, or paramagnetic impurities. Use deuterated solvents (CDCl₃) for consistency and cross-validate with X-ray crystallography (e.g., Acta Crystallographica data ). Contradictory elemental results may require combustion analysis recalibration .

Q. What strategies improve reaction yields in multi-step syntheses involving halogenated intermediates?

  • Methodological Answer :
  • Purification : Use Kugelrohr distillation for volatile intermediates like 2-chloro-1,4-dimethylbenzene .
  • Catalysis : Schiff base-zinc complexes (e.g., [Zn(LSP)Cl₂]) enhance selectivity in coupling reactions .
  • Solvent Optimization : Anhydrous THF or DMF minimizes side reactions in organozinc syntheses .

Q. What advanced applications exist for this compound in materials science or medicinal chemistry?

  • Methodological Answer :
  • Materials Science : The ethynyl derivative (2-chloro-1-ethynyl-4-methoxybenzene) enables Cu-free cycloadditions for polymer synthesis .
  • Medicinal Chemistry : Zinc-benzodiazepine hydrochlorides show potential as neurological disorder therapeutics via GABA receptor modulation .

Q. How can computational methods guide the design of zinc-arene complexes with tailored reactivity?

  • Methodological Answer :
  • DFT Calculations : Predict ligand-Zn bond dissociation energies (BDEs) to assess thermal stability.
  • Docking Studies : Model interactions with biological targets (e.g., CDK1/GSK3β kinases) using PubChem 3D conformers .

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